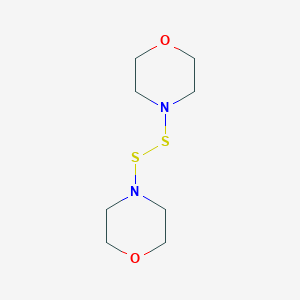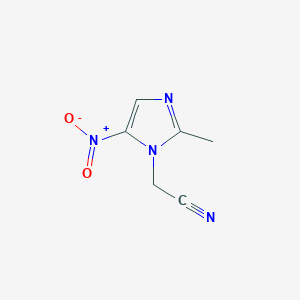
Imidazole, 1-(cyanomethyl)-2-methyl-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole, 1-(cyanomethyl)-2-methyl-5-nitro-, commonly known as nitroimidazole, is a chemical compound that has been widely used in scientific research for its unique properties. Nitroimidazole is a versatile compound that has been studied extensively for its applications in various fields of science. In
Aplicaciones Científicas De Investigación
Nitroimidazole has been extensively studied for its applications in various fields of science. In the field of medicine, nitroimidazole has been used as a diagnostic tool for detecting hypoxia in tumors. It has also been used as an anti-cancer agent due to its ability to selectively target hypoxic cells. In addition, nitroimidazole has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory bowel disease.
In the field of microbiology, nitroimidazole has been used as an antibiotic for the treatment of anaerobic bacterial infections. It has also been studied for its ability to inhibit the growth of protozoan parasites, such as Giardia and Trichomonas.
Mecanismo De Acción
The mechanism of action of nitroimidazole is based on its ability to selectively target hypoxic cells. Hypoxic cells are cells that are deprived of oxygen, which is a common characteristic of many tumors. Nitroimidazole is reduced in hypoxic cells, producing toxic intermediates that cause DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
Nitroimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as nitroreductase, which is involved in the activation of nitroimidazole. It has also been shown to induce oxidative stress and DNA damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitroimidazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly selective for hypoxic cells, making it a useful tool for studying the effects of hypoxia on cells. However, nitroimidazole has some limitations, such as its potential toxicity to cells and its potential to interfere with other cellular processes.
Direcciones Futuras
There are several future directions for the study of nitroimidazole. One area of research is the development of new nitroimidazole derivatives with improved properties, such as increased selectivity or reduced toxicity. Another area of research is the use of nitroimidazole in combination with other drugs or therapies to enhance their effectiveness. Additionally, the use of nitroimidazole in the treatment of other diseases, such as inflammatory bowel disease, is an area of ongoing research.
Conclusion:
In conclusion, nitroimidazole is a versatile compound that has been extensively studied for its applications in various fields of science. Its unique properties, such as its ability to selectively target hypoxic cells, make it a valuable tool for scientific research. Further research into nitroimidazole and its derivatives will likely lead to new discoveries and applications in the future.
Métodos De Síntesis
Nitroimidazole can be synthesized through a multi-step process involving the reaction of imidazole with cyanomethyl chloride, followed by the addition of nitromethane and subsequent reduction. This process yields a high yield of pure nitroimidazole, making it a popular choice for scientific research.
Propiedades
Número CAS |
1008-49-7 |
|---|---|
Nombre del producto |
Imidazole, 1-(cyanomethyl)-2-methyl-5-nitro- |
Fórmula molecular |
C6H6N4O2 |
Peso molecular |
166.14 g/mol |
Nombre IUPAC |
2-(2-methyl-5-nitroimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H6N4O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,3H2,1H3 |
Clave InChI |
IYTZFCYXBYJPPR-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CC#N)[N+](=O)[O-] |
SMILES canónico |
CC1=NC=C(N1CC#N)[N+](=O)[O-] |
Otros números CAS |
1008-49-7 |
Sinónimos |
2-Methyl-5-nitro-1H-imidazole-1-acetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



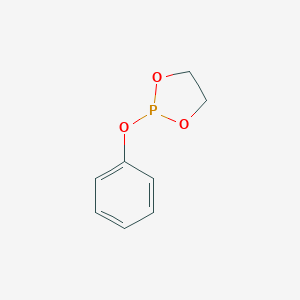
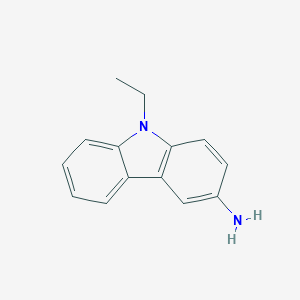
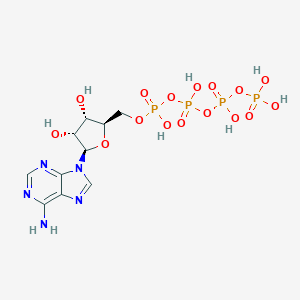

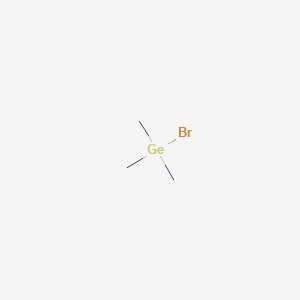

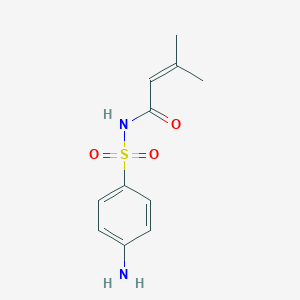




![6-Germaspiro[5.5]undecane](/img/structure/B89822.png)
